molecular formula C13H13F3O B1327957 Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone CAS No. 898778-74-0

Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone

Cat. No.: B1327957
CAS No.: 898778-74-0
M. Wt: 242.24 g/mol
InChI Key: BNCRSUQRVAHRMU-UHFFFAOYSA-N
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Description

Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone is a useful research compound. Its molecular formula is C13H13F3O and its molecular weight is 242.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cyclobutyl Ketones in Chemical Synthesis

Cyclobutyl ketones, including derivatives similar to Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone, are utilized in various chemical syntheses. A study by Uchiyama et al. (1998) demonstrated the use of related ketones in the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, highlighting their role in creating complex molecular structures (Uchiyama et al., 1998).

Role in Ring Enlargement Reactions

T. Fujiwara and T. Takeda (1990) explored the ethylaluminum dichloride-promoted ring enlargement reaction of cyclobutyl ketones, further exemplifying the versatility of these compounds in creating diverse molecular architectures (Fujiwara & Takeda, 1990).

Application in Novel Synthesis Processes

Research by Bernard et al. (2007) showed the use of cyclobutyl derivatives in the direct intermolecular asymmetric aldol reactions, offering new pathways for synthesizing spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones (Bernard et al., 2007).

Utility in Photochemistry

The photochemistry of cyclobutyl ketones, as studied by Baldwin et al. (1987), provides insights into their behavior under different conditions, which can be crucial for designing light-mediated chemical reactions (Baldwin et al., 1987).

Use in Electrophilic Reactions

Research by Franck-Neumann et al. (1988) on the reactions of electrophilic cyclobutenes with enamines further underscores the reactivity of cyclobutyl ketones in diverse chemical contexts (Franck-Neumann et al., 1988).

Safety and Hazards

Safety precautions for handling Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be handled under inert gas and protected from moisture .

Properties

IUPAC Name

1-cyclobutyl-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O/c14-10-6-8(7-11(15)13(10)16)4-5-12(17)9-2-1-3-9/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCRSUQRVAHRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645040
Record name 1-Cyclobutyl-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-74-0
Record name 1-Cyclobutyl-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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